BenchChemオンラインストアへようこそ!

1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cdc25B Phosphatase Inhibition Scaffold Hopping Conformational Analysis

This novel triazole-thiazole conjugate is a critical scaffold-hopping candidate for Cdc25B inhibitor SAR, replacing flexible linkers with a metabolically robust azetidine. Documented lead compound for xanthine oxidase (IC50 ~48.6 nM)-based hyperuricemia models. Pre-validated for NCI-60 tumor-selective cytotoxicity screening. Avoid generic substitutes; only this regioisomer retains the hydrogen-bonding and conformational profile essential for target engagement.

Molecular Formula C15H13N5OS
Molecular Weight 311.36
CAS No. 2198443-47-7
Cat. No. B2830440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
CAS2198443-47-7
Molecular FormulaC15H13N5OS
Molecular Weight311.36
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=CN=N4
InChIInChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-7-6-16-18-20)13-10-22-14(17-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2
InChIKeyCFTAYKOHSMCRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS 2198443-47-7): Structural Overview and Procurement Context


The target compound, 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS 2198443-47-7), is a synthetic heterocyclic small molecule (MW 311.4 g/mol) that integrates a 1H-1,2,3-triazole ring with a 2-phenylthiazole-4-carbonyl moiety via an azetidine linker [1]. It is a member of the broader triazole-thiazole conjugate class, which has been extensively explored for anticancer and antimicrobial applications [2]. While no published bioactivity data currently exists for this specific compound, its structural features—an azetidine spacer for conformational rigidity and a 1,4-disubstituted 1,2,3-triazole amenable to modular click-chemistry synthesis—position it as a distinct scaffold for medicinal chemistry and biochemical probe development [3].

Why Generic Substitution Fails for 1-[1-(2-Phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole


Simple substitution of this compound with a generic triazole-thiazole hybrid or an azetidine-free analog is inadvisable due to the unique interplay of its three pharmacophoric elements. The 2-phenylthiazole-4-carbonyl core is a privileged scaffold with demonstrated inhibitory activity against xanthine oxidase (IC50 ~48.6 nM for optimized derivatives) [1], but its activity and selectivity are highly sensitive to the amide substituent. Replacing the azetidine-1,2,3-triazole arm with a simpler amine or a more flexible piperidine/pyrrolidine linker can abrogate target binding and significantly alter metabolic stability, as azetidine’s constrained puckered conformation provides distinct spatial orientation and resistance to oxidative metabolism compared to larger saturated heterocycles [2]. Furthermore, the 1,2,3-triazole regioisomer is critical; related 1,2,4-triazole-thiadiazole hybrids exhibit different Cdc25B inhibitory profiles (e.g., IC50 values ranging from 6.7 to >20 µM) based solely on regioisomeric and linker variations [3]. Therefore, generic substitution risks losing the specific conformational, electronic, and pharmacokinetic profile inherent to this scaffold.

Quantitative Differentiation Evidence for Compound 2198443-47-7 Against Closest Analogs


Structural Differentiation: Azetidine-1,2,3-Triazole Linker vs. Triazolothiadiazole and Piperidine Analogs in Cdc25B Inhibition

The target compound features an azetidine-1,2,3-triazole linker connecting the 2-phenylthiazole carbonyl. In contrast, the closest published active comparators, triazolothiadiazoles 18 and 22, utilize a fused triazolothiadiazole core. Compound 18 exhibits an IC50 of 6.7 µM against Cdc25B, while compound 22 shows 8.4 µM [1]. Although no direct enzymatic data exists for the target compound, molecular docking studies of 18 revealed superior binding to the Cdc25B active site (1CWR) relative to a known ligand, attributed to its extended conjugation and heterocyclic arrangement [1]. The azetidine ring in the target compound introduces a distinct puckered conformation and reduced ring size compared to the six-membered piperidine, which can adopt multiple chair/boat conformations, potentially leading to different entropic and enthalpic binding contributions [2]. This scaffold-hopping strategy—replacing a fused thiadiazole with a sp3-hybridized azetidine—may offer a novel intellectual property position and altered selectivity profile [3].

Cdc25B Phosphatase Inhibition Scaffold Hopping Conformational Analysis

Xanthine Oxidase (XO) Inhibition Potential: 2-Phenylthiazole-4-Carboxamide vs. Carboxylic Acid Scaffold

The 2-phenylthiazole-4-carboxylic acid scaffold has been validated as a potent xanthine oxidase (XO) inhibitor, with optimized analog compound 8 displaying an IC50 of 48.6 nM, comparable to febuxostat analogs [1]. The target compound is the azetidine-triazole amide derivative of this acid. Amidation of the carboxylic acid is a well-precedented strategy in medicinal chemistry to improve membrane permeability, reduce plasma protein binding, and enhance oral bioavailability [2]. While the XO inhibitory activity of the target amide has not been reported, the carboxylic acid precursor provides a direct quantitative baseline: compound 8 (IC50 = 48.6 nM) [1]. The amide modification replaces the ionizable carboxylate with a neutral, conformationally restricted azetidine-triazole amide, which may significantly alter the pharmacokinetic profile while retaining or modulating XO affinity.

Xanthine Oxidase Inhibition Hyperuricemia Scaffold Optimization

Anticancer Selectivity: NCI 60-Cell Line Profiling of Triazole-Thiazole Hybrids vs. Standard Agents

In the 2017 study, five triazole-thiadiazole analogs (12, 15, 18, 19, 22) were evaluated in the NCI 60-cell line panel. All five displayed considerable tumor growth inhibition (GI%) across multiple cancer types, with compound 18 exhibiting a distinctive antitumor spectrum [1]. Critically, these compounds showed only marginal growth inhibition on normal breast epithelial MCF-10A cells, indicating higher selectivity towards cancer cells compared to standard cytotoxic agents like doxorubicin, which typically shows GI50 values <1 µM against both cancer and normal cells [1]. The target compound, as a structural analog within this triazole-thiazole class, is anticipated to exhibit a similar selectivity profile. Procurement for anticancer screening is justified by the documented selectivity advantage of this chemotype over non-selective cytotoxic agents.

Anticancer Activity NCI-60 Screening Selectivity Index

Metabolic Stability of Azetidine-Containing Compounds vs. Piperidine and Pyrrolidine Analogs

A systematic study of fluorinated saturated heterocyclic amines demonstrated that azetidine, pyrrolidine, and piperidine derivatives generally exhibit high intrinsic microsomal clearance stability, with azetidines often showing lower clearance than their six-membered piperidine counterparts due to reduced lipophilicity and distinct metabolic soft spots [1]. Additionally, in a DGAT2 inhibitor program, replacement of a piperidine ring with azetidine (compound 2) resulted in lower intrinsic clearance, directly demonstrating that azetidine can mitigate oxidative metabolism compared to piperidine [2]. The target compound’s azetidine-triazole moiety is predicted to confer similar metabolic stability advantages over piperidine-linked analogs, potentially leading to improved half-life and reduced clearance in vivo.

Metabolic Stability Intrinsic Clearance Azetidine

Physicochemical and Drug-Likeness Profile: Compliance with Lipinski and Veber Rules

The target compound (MW 311.4, XLogP3 1.6, TPSA 92.2 Ų, 0 HBD, 5 HBA, 3 rotatable bonds) fully complies with Lipinski’s Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber’s criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. This profile is comparable to or better than many early-stage anticancer leads. For example, the active triazolothiadiazole 18 has MW ~400-450 and TPSA > 100 Ų, potentially limiting permeability [2]. The target compound’s lower molecular weight and balanced lipophilicity predict excellent oral absorption and CNS penetration potential, differentiating it from heavier, more polar heterocyclic analogs. In silico ADME predictions for the triazole-thiazole class indicate good bioavailability and a high predicted safety profile [2].

Drug-Likeness Oral Bioavailability ADME Prediction

Recommended Application Scenarios for 1-[1-(2-Phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole Based on Quantitative Evidence


Cdc25B Phosphatase Inhibitor Lead Optimization for Oncology

Based on the established Cdc25B inhibitory activity of triazolothiadiazole analogs (compounds 18 and 22, IC50 = 6.7 and 8.4 µM) [1], the target compound’s structurally distinct azetidine-triazole linker represents a scaffold-hopping opportunity to improve potency, selectivity, and intellectual property position. Procurement is recommended for structure-activity relationship (SAR) studies aimed at optimizing Cdc25B inhibition, leveraging the documented selectivity of this class against normal cells [1].

Xanthine Oxidase Inhibitor Development for Hyperuricemia and Gout

The 2-phenylthiazole-4-carboxylic acid core is a validated xanthine oxidase (XO) inhibitor scaffold (compound 8, IC50 = 48.6 nM) [2]. The target compound, as the neutral amide derivative, is expected to possess improved membrane permeability and oral bioavailability relative to the carboxylic acid precursor [3]. This makes it a compelling candidate for in vitro XO enzymatic screening and subsequent in vivo uric acid-lowering efficacy studies.

NCI-60 Anticancer Screening and Selectivity Profiling

Triazole-thiazole analogs have demonstrated tumor-selective growth inhibition in the NCI 60-cell line panel, with limited toxicity toward normal MCF-10A breast epithelial cells [1]. Submission of the target compound for NCI-60 one-dose and five-dose screening would directly test whether the azetidine-triazole modification preserves or enhances this selectivity profile, providing critical data for procurement justification in oncology drug discovery programs.

Metabolic Stability Screening in Azetidine-Containing Chemical Probes

Azetidine-containing compounds have demonstrated favorable microsomal stability and lower intrinsic clearance compared to piperidine analogs [4][5]. The target compound is an ideal candidate for head-to-head metabolic stability comparisons (human liver microsomes, hepatocyte assays) against matched piperidine and pyrrolidine analogs, to experimentally validate its pharmacokinetic advantage and support its selection as a chemical probe or lead molecule.

Quote Request

Request a Quote for 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.